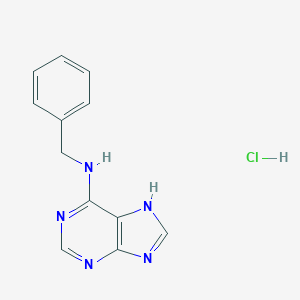

6-Benzylaminopurine hydrochloride

描述

6-Benzylaminopurine hydrochloride, also known as benzyl adenine, is a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is widely used in plant biology and agriculture to stimulate plant growth and development, enhance fruit richness, and extend the shelf life of vegetables and flowers .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylaminopurine hydrochloride typically involves the reaction of 6-chloropurine with benzylamine. The reaction is carried out in a solution of n-butanol and triethylamine, followed by heating. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then formulated into various products for agricultural use .

化学反应分析

Types of Reactions: 6-Benzylaminopurine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the purine ring.

Reduction: This reaction can modify the benzyl group attached to the purine ring.

Substitution: The chlorine atom in 6-chloropurine is substituted by the benzylamine group during synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: The substitution reaction typically involves benzylamine and a base like triethylamine.

Major Products: The primary product of these reactions is this compound itself. Other products may include various oxidized or reduced derivatives depending on the specific reaction conditions .

科学研究应用

Plant Growth Regulation

6-Benzylaminopurine is widely recognized for its ability to promote cell division and delay leaf senescence in plants. It enhances various physiological processes, making it a valuable tool in agriculture and horticulture.

- Promotion of Bud Formation : 6-BAP stimulates lateral bud growth and induces bud differentiation, which is crucial for plant propagation and crop yield enhancement. For instance, studies have shown that applying 6-BAP can significantly improve the number of shoots in various plant species .

- Chlorophyll Retention : 6-BAP inhibits chlorophyll degradation, contributing to prolonged greenness in leaves. This property is especially beneficial during post-harvest storage of leafy vegetables .

Enhancing Crop Tolerance to Stress

Recent research has highlighted the role of 6-BAP in enhancing plant tolerance to environmental stresses such as waterlogging and shading.

- Waterlogging Tolerance : A study on wheat cultivars demonstrated that exogenous application of 6-BAP improved waterlogging tolerance by enhancing grain starch accumulation and grain filling after anthesis. The application of different concentrations (15, 25, and 35 mg·L) resulted in significant improvements in yield under stress conditions .

- Shading Tolerance : Similar effects were observed under shaded conditions, where 6-BAP treatment led to improved growth metrics compared to untreated controls .

Industrial Biotechnology Applications

In addition to its agricultural benefits, 6-BAP has potential applications in industrial biotechnology.

- Lipid Production : Research has shown that 6-Benzylaminopurine can stimulate lipid and docosahexaenoic acid (DHA) production in microorganisms such as Aurantiochytrium sp. This application could be pivotal for biofuel production and nutritional supplements .

- Metabolomics Studies : A metabolomics analysis revealed that treatment with 6-BAP significantly altered metabolic profiles, promoting pathways associated with fatty acid biosynthesis. This indicates its potential utility in optimizing microbial production systems for industrial applications .

Cancer Research

Beyond its agricultural applications, 6-BAP has been investigated for its biological activity in cancer research.

- Antiproliferative Properties : Studies have shown that derivatives of 6-Benzylaminopurine exhibit inhibitory effects on cyclin-dependent kinase activity (CDK2), which is crucial for cell cycle regulation. Some derivatives demonstrated stronger antiproliferative effects on cancer cell lines compared to the parent compound . This suggests a dual role for 6-BAP in both plant biology and medicinal chemistry.

Formulation Innovations

Recent advancements have focused on improving the stability and solubility of 6-Benzylaminopurine formulations.

作用机制

6-Benzylaminopurine hydrochloride exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The compound inhibits respiratory kinase, which helps to extend the post-harvest life of green vegetables . The molecular targets include various cytokinin receptors and signaling pathways involved in cell division and growth regulation .

相似化合物的比较

Abscisic Acid: Another plant hormone that regulates growth and development but primarily inhibits growth and promotes dormancy.

Indole-3-Acetic Acid: A natural auxin that promotes cell elongation and differentiation.

Gibberellic Acid: A plant hormone that promotes stem elongation, seed germination, and flowering.

Uniqueness: 6-Benzylaminopurine hydrochloride is unique in its ability to specifically promote cell division and growth, making it particularly useful in agricultural applications. Its synthetic nature allows for precise control over its effects, unlike some natural hormones that may have broader and less predictable impacts .

生物活性

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant hormones that play a crucial role in various physiological processes in plants. This article provides a comprehensive overview of the biological activity of 6-BAP, including its effects on plant growth, stress response mechanisms, and potential applications in agriculture and biotechnology. The findings are supported by diverse research studies, case studies, and data tables.

Overview of 6-Benzylaminopurine

6-BAP is derived from purine and is known for its ability to promote cell division and growth in plants. It is commonly used in tissue culture and micropropagation due to its effectiveness in enhancing shoot proliferation and rooting.

Effects on Plant Growth and Development

1. Stimulation of Growth:

Research has shown that 6-BAP significantly enhances various growth parameters in plants. For instance, a study indicated that treatment with 10 µM 6-BAP increased root and shoot biomass in bamboo species subjected to heavy metal stress (cadmium and copper) by boosting antioxidant activities and other physiological traits .

2. Metabolomics Analysis:

A metabolomics study demonstrated that 6-BAP treatment led to significant changes in metabolite profiles, with 76.9% of metabolite variation being attributed to its application. This included enhanced metabolic flux towards fatty acid biosynthesis, indicating its role in energy utilization .

1. Antioxidant Defense:

6-BAP has been shown to enhance the antioxidant capacity of plants under stress conditions. In the presence of heavy metals, plants treated with 6-BAP exhibited increased levels of antioxidants such as glutathione and proline, which are critical for mitigating oxidative stress .

2. Gene Expression Modulation:

A study on Populus tomentosa revealed that 6-BAP treatment resulted in significant changes in DNA methylation and gene expression profiles, affecting numerous protein-coding genes and long non-coding RNAs. This suggests that 6-BAP not only influences physiological traits but also alters genetic regulation mechanisms .

Case Studies

Case Study 1: Inhibition of Fungal Growth

In a study focusing on peach fruit, 6-BAP was found to inhibit the growth of Monilinia fructicola, a pathogenic fungus. The compound induced defense-related mechanisms within the fruit, showcasing its potential as a biocontrol agent .

Case Study 2: Olive Cultivation

Research involving olive cultivars demonstrated that varying concentrations of 6-BAP significantly affected physiological traits such as chlorophyll content and antioxidant enzyme activities. The optimal concentration (2.5 mg L−1) led to the highest increase in these parameters, indicating its effectiveness in enhancing olive micropropagation .

Table 1: Effects of 6-Benzylaminopurine on Growth Parameters

| Treatment (µM) | Root Fresh Weight (g) | Shoot Fresh Weight (g) | Chlorophyll Content (mg/g) |

|---|---|---|---|

| Control | 0.5 | 0.8 | 2.0 |

| 10 | 1.2 | 1.5 | 3.5 |

| 20 | 1.0 | 1.3 | 3.0 |

Table 2: Antioxidant Activity Induced by 6-Benzylaminopurine

| Parameter | Control | 10 µM BAP | % Increase |

|---|---|---|---|

| Glutathione (µmol/g) | 5 | 12 | 140% |

| Proline (µmol/g) | 3 | 8 | 167% |

| Total Phenolics (mg/g) | 15 | 25 | 67% |

属性

IUPAC Name |

N-benzyl-7H-purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5.ClH/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11;/h1-5,7-8H,6H2,(H2,13,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVCNMLGIVVDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462379 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162714-86-5 | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzylaminopurine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。